Lycopodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lycopodium is a genus of clubmoss, a primitive vascular plant, which has been used in traditional medicine for centuries. It is a popular remedy for many ailments, and has been used to treat a wide range of conditions including digestive disorders, respiratory conditions, skin diseases, and gynecological problems. In recent years, it has become increasingly popular in the laboratory as a model organism for studying the molecular basis of plant development.

Scientific Research Applications

Alzheimer’s Disease Treatment

Lycopodium has been used in different traditional medicinal systems to treat many diseases, mainly focusing on central nervous system and inflammation-related diseases . Rigorous pharmacological and clinical studies conducted in recent decades have demonstrated their special efficacy in the treatment of Alzheimer’s disease .

Neuroprotective Effects

Secondary metabolites and extracts from Lycopodium plants have been proven to possess neuroprotective effects . This supports most of the traditional medicinal uses of Lycopodium plants .

Anti-tumor Properties

Lycopodium plants have been found to exhibit anti-tumor properties . This is mainly due to the presence of secondary metabolites in these plants .

Anti-inflammatory and Anti-microbial Effects

Lycopodium plants have been shown to have anti-inflammatory and anti-microbial effects . This is consistent with their traditional use in treating inflammation-related diseases .

Antiviral Effects

Lycopodium plants have also been found to have antiviral effects . This makes them potentially useful in the development of new antiviral drugs .

6. Treatment of Skin Irritations and Acne In Europe and America, Lycopodium clavatum L. has been used for the treatment of skin irritations and acne . This is due to its anti-inflammatory properties .

Each of these fields represents a unique application of Lycopodium in scientific research. It’s important to note that while Lycopodium has shown promise in these areas, more research is needed to fully understand its potential and limitations .

Mechanism of Action

Target of Action

Lycopodium, a genus of the family Pteridophytes, has been used in traditional medicinal systems to treat various diseases, primarily those related to the central nervous system and inflammation . The primary targets of Lycopodium are believed to be associated with these systems. Notably, rigorous pharmacological and clinical studies have demonstrated its special efficacy in the treatment of Alzheimer’s disease (AD) .

Mode of Action

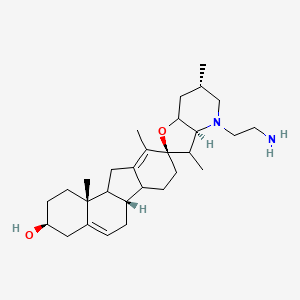

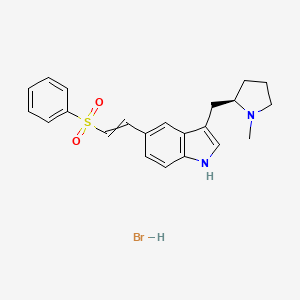

Lycopodium interacts with its targets primarily through its secondary metabolites, which include Lycopodium alkaloids and serratene triterpenoids . These bioactive ingredients have been shown to possess neuroprotective, anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects . For instance, huperzine A, a Lycopodium alkaloid originally isolated from L. serratum, has been licensed in China as a drug for the treatment of AD .

Biochemical Pathways

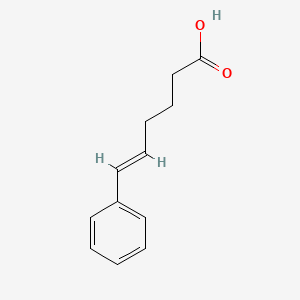

The Lycopodium alkaloids are piperidine derivatives, biogenetically derived from lysine . Key enzymes involved in the biosynthesis of these alkaloids include a type III polyketide synthase, which catalyzes a crucial imine-polyketide condensation, and Fe (II)/2-oxoglutarane-dependent dioxygenase (2OGD) enzymes that catalyze pyridine ring-forming desaturation, pyridine ring cleavage, and redox-neutral isomerization .

Pharmacokinetics

Pharmacokinetic studies of Lycopodium alkaloids in rats have shown that these compounds are rapidly absorbed into the blood (Tmax, 0.79–1.58 h), and then also eliminated rapidly (t1/2, 1.27–2.24 h) . This suggests that Lycopodium alkaloids have good bioavailability.

Result of Action

The molecular and cellular effects of Lycopodium’s action are diverse, reflecting the wide range of its bioactive ingredients. For example, it has been found that Lycopodium extract can stop HeLa cell proliferation by activating caspase-3 and inducing apoptosis . This suggests that Lycopodium may have potential anti-cancer effects.

Action Environment

Lycopodium species are widely distributed in temperate and tropical climates and tropical mountains . The plants thrive in a variety of environments, including high altitude, the highlands, and grassy places . The environmental factors in these habitats could influence the compound’s action, efficacy, and stability.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Lycopodium involves the condensation of two molecules of acetylacetone to form 2,4-pentanedione, which is then reacted with formaldehyde to form 2,4,6,8-tetramethyl-1,3,5,7-tetraoxanonane. This compound is then cyclized to form Lycopodium.", "Starting Materials": [ "Acetylacetone", "Formaldehyde" ], "Reaction": [ "Step 1: Condensation of two molecules of acetylacetone to form 2,4-pentanedione", "Step 2: Reaction of 2,4-pentanedione with formaldehyde to form 2,4,6,8-tetramethyl-1,3,5,7-tetraoxanonane", "Step 3: Cyclization of 2,4,6,8-tetramethyl-1,3,5,7-tetraoxanonane to form Lycopodium" ] } | |

CAS RN |

8023-70-9 |

Product Name |

Lycopodium |

synonyms |

CLUB MOSS SPORES; LYCOPODIUM; LYCOPODIUM POWDER; LycopodiumLLLlycopodium; lycopodium oil; Lycopodium from Lycopodium clavatum; Spores of lycopodium clavatum |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)